Structural Elucidation of Rosuvastatin Impurity 42 Using Multidimensional NMR Spectroscopy
Structural Elucidation of Rosuvastatin Impurity 42 Using Multidimensional NMR Spectroscopy
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the stereochemical integrity of active pharmaceutical ingredients (APIs) like Rosuvastatin and Pitavastatin is paramount. Rosuvastatin Impurity 42 (CAS: 154877-92-6) is a critical chiral building block and potential degradation product whose structural validation ensures the efficacy and safety of the final drug product. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) workflow for the absolute structural and stereochemical elucidation of this impurity. By bridging theoretical causality with practical experimental design, this guide serves as an authoritative standard for analytical scientists.
Chemical Identity and Significance of Impurity 42
Rosuvastatin calcium is a potent HMG-CoA reductase inhibitor utilized globally for the treatment of dyslipidemia[1]. The pharmacological activity of statins is highly dependent on the stereochemistry of their 3,5-dihydroxyheptenoic acid side chain.
Rosuvastatin Impurity 42 , chemically designated as 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid, represents an acetonide-protected intermediate of this critical side chain[2]. It is also recognized in related synthetic pathways as Pitavastatin Impurity 78[3].
The structural complexity of Impurity 42 lies in its 1,3-dioxane ring and the syn-1,3-diol stereocenters at positions C-4 and C-6. Because standard chromatographic methods (HPLC/UPLC) cannot definitively prove 3D spatial arrangements without reference standards, quantitative and multidimensional NMR (qNMR) remains the gold standard for its absolute structural elucidation[4].
Multidimensional NMR Analytical Strategy
To elucidate the structure of Impurity 42 without ambiguity, we employ a closed-loop, self-validating NMR strategy. The workflow progresses from basic atom inventory (1D NMR) to scalar connectivity (COSY/HSQC/HMBC), and finally to spatial stereochemical confirmation (NOESY).
Fig 1. Sequential NMR workflow for the structural elucidation of Rosuvastatin Impurity 42.
Step-by-Step Experimental Methodology
Every parameter in this protocol is chosen based on specific chemical causalities to ensure a robust and reproducible self-validating system.
Step 1: Sample Preparation
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Procedure: Dissolve 20 mg of high-purity Rosuvastatin Impurity 42 in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
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Causality: CDCl3 is selected over protic solvents (like D2O or CD3OD ) to prevent the rapid deuterium exchange of the carboxylic acid (-COOH) and hydroxyl (-OH) protons. Preserving these exchangeable protons is critical for identifying the terminal functional groups.
Step 2: 1D NMR Acquisition
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Instrument: 600 MHz NMR Spectrometer equipped with a cryogenically cooled probe.
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1 H NMR Parameters: 16 scans, spectral width of 12 ppm, and a relaxation delay ( D1 ) of 5 seconds.
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13 C NMR Parameters: 1024 scans, spectral width of 220 ppm, D1 of 2 seconds, utilizing WALTZ-16 proton decoupling.
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Causality: A high magnetic field (600 MHz) is mandatory to resolve the complex, second-order multiplets of the dioxane ring protons (H-4, H-5, H-6). The extended D1 of 5 seconds in 1 H NMR ensures complete longitudinal relaxation ( T1 ), allowing for absolute quantitative integration[4].
Step 3: 2D NMR Acquisition
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COSY & HSQC: Standard gradient-selected sequences.
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HMBC: Optimized for long-range coupling constants ( nJCH ) of 8 Hz.
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NOESY: Acquired with a mixing time ( τm ) of 400 ms.
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Causality: A 400 ms mixing time is the mathematical sweet spot for molecules of this molecular weight (~204 Da). It is long enough to allow cross-relaxation (NOE buildup) between the axial protons of the dioxane ring, but short enough to prevent spin diffusion (false positive correlations).
Structural Elucidation & Data Interpretation
1D NMR: Atom Inventory and Chemical Environments
The 1D spectra provide the foundational inventory of the molecule. The acetonide protecting group presents a highly diagnostic signature: a quaternary carbon at ~99.1 ppm and two distinct methyl singlets.
Table 1: Quantitative 1 H and 13 C NMR Spectral Assignments for Impurity 42
| Position | Functional Group | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & Coupling ( J in Hz) | Integration |
| 1 | -COOH (Carboxyl) | 175.2 | ~10.50 | br s (exchangeable) | 1H |
| 2 | -CH
2
| 40.8 | 2.45, 2.58 | dd (15.5, 6.0), dd (15.5, 7.0) | 2H |
| 4 | -CH- (Dioxane ring) | 66.2 | 4.28 | m | 1H |
| 5 | -CH
2
| 34.5 | 1.25 (ax)1.55 (eq) | q (12.0)dt (12.0, 2.5) | 2H |
| 6 | -CH- (Dioxane ring) | 66.8 | 4.15 | m | 1H |
| 7 | -CH
2
| 65.4 | 3.55, 3.65 | m, m | 2H |
| 8 | -C- (Acetonide Quat.) | 99.1 | - | - | - |
| 9 | -CH 3 (Acetonide) | 30.2 | 1.45 | s | 3H |
| 10 | -CH 3 (Acetonide) | 19.8 | 1.40 | s | 3H |
| 11 | -OH (Hydroxyl) | - | ~2.50 | br s (exchangeable) | 1H |
Expert Insight: The splitting pattern of the C-5 methylene protons is the first indicator of ring conformation. The axial proton at 1.25 ppm appears as a pseudo-quartet due to a large geminal coupling (~12 Hz) and two large axial-axial couplings (~12 Hz) with H-4 and H-6. This confirms that H-4 and H-6 are both axial, strongly hinting at the syn configuration.
2D NMR: Connectivity and Self-Validating Logic
To prevent assignment errors, 2D NMR is used to build a self-validating logical matrix.
Fig 2. Logical connectivity matrix mapping 2D NMR techniques to structural deliverables.
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COSY: Validates the contiguous H-4 <-> H-5 <-> H-6 spin system of the dioxane ring.
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HMBC: Acts as the molecular glue. The isolated acetic acid protons (2.45, 2.58 ppm) show strong 3J correlations to the C-4 carbon (66.2 ppm) and a 2J correlation to the carboxyl carbon (175.2 ppm), proving the attachment of the side chain. Similarly, the acetonide methyls (1.40, 1.45 ppm) correlate to the quaternary carbon at 99.1 ppm.
Stereochemical Validation via NOESY
The ultimate validation of Impurity 42 is its stereochemistry. The COSY and HMBC experiments prove what atoms are connected, but NOESY proves how they are oriented in 3D space.
The Causality of the NOE Effect: In the (4R,6S) configuration (the syn-1,3-diol), the 1,3-dioxane ring adopts a stable chair conformation where the bulky acetic acid and hydroxymethyl substituents are forced into equatorial positions to minimize steric clash. Consequently, the H-4 and H-6 protons are forced into axial positions on the same face of the ring .
Because they are co-facial and axial, the spatial distance between H-4 and H-6 is less than 3 Å. This proximity generates a strong, definitive NOE cross-peak between the signals at 4.28 ppm and 4.15 ppm in the NOESY spectrum. If the molecule were the anti diastereomer, one proton would be equatorial, increasing the distance and obliterating this specific NOE signal. Thus, the NOESY experiment perfectly closes the logical loop, self-validating the stereochemical integrity of the molecule.
Conclusion
The structural elucidation of Rosuvastatin Impurity 42 (CAS 154877-92-6) requires more than simple chromatographic retention times; it demands a rigorous, first-principles analytical approach. By combining high-field 1D NMR with a self-validating matrix of 2D NMR techniques (COSY, HSQC, HMBC, and NOESY), analytical scientists can definitively prove both the planar connectivity and the critical syn-1,3-diol stereochemistry of this statin intermediate. This methodology ensures the highest standards of quality control in pharmaceutical development.
References
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Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form Source: ResearchGate URL:[Link][1]
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The application of qNMR for the determination of rosuvastatin in tablet form Source: PMC (NIH) URL:[Link][4]
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Pitavastatin Lactone CAS 141750-63-2 (Referencing Pitavastatin Impurity 78 / CAS 154877-92-6) Source: Watson International URL:[Link][3]
